5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-5-phenyloxazole under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenylethynyl)isobenzofuran-1,3-dione: Another benzofuran derivative with similar structural features.
Benzofuran carbohydrazide: Known for its antimicrobial activities.
Uniqueness
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula C17H9NO4 and a molecular weight of approximately 291.258 g/mol. Its structure features a benzofuran core substituted with an oxazole ring, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic routes often aim to enhance the yield and purity of the final product while maintaining the integrity of the bioactive scaffold.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro assessments indicated that it can inhibit the growth of pathogens such as Enterococcus faecium, with inhibition zones measuring up to 20 mm in diameter .
Anticancer Properties
The benzo[b]furan motif is associated with anticancer activity. Studies have demonstrated that derivatives containing this structure exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, showcasing potential as therapeutic agents against malignancies .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that it may bind to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of oxazole derivatives including this compound revealed that these compounds exhibited varying degrees of antibacterial and antifungal activities. The results indicated that modifications on the phenyl ring could enhance efficacy against biofilms formed by resistant bacterial strains .
- Cytotoxicity Testing : In another case study involving cancer cell lines, it was found that this compound induced significant cytotoxicity at lower concentrations compared to other known chemotherapeutics. The mechanism was attributed to the induction of oxidative stress leading to programmed cell death .
Data Summary
Properties
CAS No. |
66788-83-8 |
---|---|
Molecular Formula |
C17H9NO4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
5-(5-phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H9NO4/c19-16-12-7-6-11(8-13(12)17(20)22-16)15-18-9-14(21-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NIXMLSZRKFOVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=C(C=C3)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.